Acetic acid;2-methylpent-3-yn-2-ol

Description

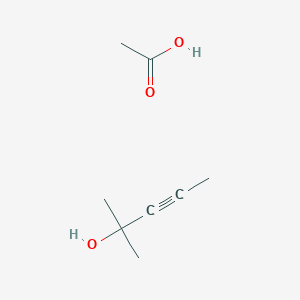

Acetic acid (C₂H₄O₂) is a simple carboxylic acid with widespread industrial applications, including the production of vinyl acetate, solvents, and esters. Its acidic and coordinating properties make it valuable in chemical modifications, such as enhancing the adsorption capacity of biochar for uranium recovery .

2-Methylpent-3-yn-2-ol (C₆H₁₀O) is a tertiary alcohol containing a triple bond at the third carbon. This structure confers unique reactivity, such as resistance to oxidation compared to primary alcohols.

Below, we compare its hypothetical properties with structurally related compounds.

Properties

CAS No. |

61570-74-9 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

acetic acid;2-methylpent-3-yn-2-ol |

InChI |

InChI=1S/C6H10O.C2H4O2/c1-4-5-6(2,3)7;1-2(3)4/h7H,1-3H3;1H3,(H,3,4) |

InChI Key |

BXLVSPRIBGVGLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(C)(C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylpent-3-yn-2-ol typically involves the acetylation of 2-methylpent-3-yn-2-ol. The process begins with the preparation of 2-methylpent-3-yn-2-ol, which can be achieved through the reaction of 2-methylbut-3-yn-2-ol with appropriate reagents . The acetylation step involves the reaction of 2-methylpent-3-yn-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:

Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

Acetic acid;2-methylpent-3-yn-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetic acid;2-methylpent-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| Acetic acid | C₂H₄O₂ | 60.05 | -COOH | 118 | Miscible in water |

| 2-Methylpent-3-yn-2-ol* | C₆H₁₀O | 98.14 | -OH, -C≡C- | ~145 (estimated) | Low in water |

| 3-Methylpent-2-enyl acetate | C₈H₁₄O₂ | 142.20 | Ester, -C=C- | ~170 | Insoluble in water |

| 2-Methylpentan-2-ol | C₆H₁₂O | 100.16 | -OH (tertiary) | 120–122 | Slightly soluble |

| (Z)-3-Methylpent-2-en-4-yn-1-ol | C₆H₈O | 96.13 | -OH, -C≡C-, -C=C- | N/A | Insoluble |

*Hypothetical compound; properties estimated based on analogs.

Table 2: Uranium Adsorption Performance of Modified Biochars

*Values estimated from equilibrium studies.

Mechanistic Insights

- Coordination Chemistry : Acetic acid’s -COOH group binds U(VI) via electrostatic interaction and ligand exchange, while esters lack this capability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.